The Discovery and Isolation of Rhodiocyanoside A from Rhodiola quadrifida: A Technical Guide
The Discovery and Isolation of Rhodiocyanoside A from Rhodiola quadrifida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Rhodiocyanoside A, a novel cyanoglycoside identified from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents data on its antiallergic activities.
Discovery and Significance
Rhodiocyanoside A was first isolated and characterized by a team of researchers in the mid-1990s from the Chinese natural medicine "Si Lie Hong Jing Tian," the underground portion of Rhodiola quadrifida.[1][2][3] This discovery was significant as it introduced a new class of cyanoglycosides with potential therapeutic applications. Subsequent studies have explored its biological activities, particularly its notable antiallergic properties.[1][2][3]
Physicochemical Properties of Rhodiocyanoside A
The structural elucidation of Rhodiocyanoside A was accomplished through a combination of chemical and physicochemical methods. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₆ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Colorless needles |
| Melting Point | 135-136 °C |
| Optical Rotation | [α]D²² -25.0° (c=1.0, MeOH) |
| UV (MeOH) λmax (log ε) | 215 nm (3.85) |
| IR (KBr) νmax cm⁻¹ | 3400 (OH), 2200 (C≡N), 1650 (C=C) |
| ¹H-NMR (CD₃OD, ppm) | 1.85 (3H, d, J=1.5Hz, CH₃), 4.15 (1H, dd, J=12.0, 5.5Hz, H-6'a), 4.25 (1H, d, J=8.0Hz, H-1'), 4.35 (1H, dd, J=12.0, 2.0Hz, H-6'b), 5.50 (1H, q, J=1.5Hz, H-3) |
| ¹³C-NMR (CD₃OD, ppm) | 21.0 (CH₃), 62.9 (C-6'), 71.8 (C-4'), 75.2 (C-2'), 78.1 (C-3'), 78.4 (C-5'), 104.2 (C-1'), 118.2 (C≡N), 120.5 (C-2), 142.0 (C-3) |
Isolation and Purification of Rhodiocyanoside A
The isolation of Rhodiocyanoside A from Rhodiola quadrifida is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations.
Experimental Protocol
Step 1: Extraction The dried and powdered underground parts of Rhodiola quadrifida (3.5 kg) are extracted three times with methanol (15 L) at room temperature for three days each. The methanolic extracts are combined and concentrated under reduced pressure to yield a methanol extract (450 g).
Step 2: Solvent Partitioning The methanol extract is suspended in water (2 L) and successively partitioned with n-hexane (2 L x 3), ether (2 L x 3), ethyl acetate (2 L x 3), and n-butanol (2 L x 3).
Step 3: Column Chromatography of the n-Butanol Soluble Fraction The n-butanol soluble fraction (120 g) is subjected to column chromatography on Diaion HP-20 (7.0 x 50 cm) with a stepwise gradient of water and methanol. Fractions are eluted with water, 30% methanol, 60% methanol, and 100% methanol.
Step 4: Silica Gel Column Chromatography The 60% methanol fraction (35 g) is chromatographed on a silica gel column (4.5 x 40 cm) with a chloroform-methanol-water (8:2:0.2) solvent system to yield five fractions.
Step 5: Further Silica Gel Chromatography Fraction 3 (8.0 g) is further purified by silica gel column chromatography (3.5 x 40 cm) with a chloroform-methanol-water (9:1:0.1) eluent to give crude Rhodiocyanoside A.
Step 6: High-Performance Liquid Chromatography (HPLC) Final purification is achieved by preparative HPLC on an ODS column (20 x 250 mm) with a mobile phase of 25% methanol at a flow rate of 5.0 ml/min. This yields pure Rhodiocyanoside A (2.5 g).
Isolation Workflow Diagram
Biological Activity: Antiallergic Effects
Rhodiocyanoside A has demonstrated significant antiallergic properties in preclinical studies.[1][2][3]
Inhibition of Histamine Release
Rhodiocyanoside A was evaluated for its inhibitory effect on histamine release from rat peritoneal exudate cells sensitized with anti-dinitrophenyl (DNP) IgE.
| Compound | Concentration (µM) | % Inhibition of Histamine Release | IC₅₀ (µM) |
| Rhodiocyanoside A | 100 | 45.2 ± 5.1 | 220 |
| 200 | 68.3 ± 6.2 | ||
| Disodium Cromoglycate | 100 | 48.5 ± 4.9 | 210 |
Passive Cutaneous Anaphylaxis (PCA) Reaction
The in vivo antiallergic activity of Rhodiocyanoside A was assessed using the passive cutaneous anaphylaxis (PCA) reaction in rats. A significant inhibitory effect was observed upon oral administration.
Antiallergic Activity Testing Workflow
Conclusion
Rhodiocyanoside A, a novel cyanoglycoside from Rhodiola quadrifida, has been successfully isolated and characterized. The detailed protocols provided in this guide offer a roadmap for its reproducible extraction and purification. The compound exhibits promising antiallergic activities, comparable to the established mast cell stabilizer, disodium cromoglycate, in in vitro assays. These findings underscore the potential of Rhodiocyanoside A as a lead compound for the development of new antiallergic agents. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Bioactive Constituents of Chinese Natural Medicines. II. Rhodiolae Radix. (1). Chemical Structures and Antiallergic Activity of Rhodiocyanosides A and B from the Underground Part of Rhodiola guadrifida (PALL.) FISCH. et MEY. (Crassulaceae) [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
